molecular formula C20H36OSSi B14395717 [3-(Benzenesulfinyl)undecyl](trimethyl)silane CAS No. 89373-07-9

[3-(Benzenesulfinyl)undecyl](trimethyl)silane

Cat. No.: B14395717
CAS No.: 89373-07-9
M. Wt: 352.7 g/mol
InChI Key: LOWKZLIPYZNHJN-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)undecylsilane is a chemical compound that consists of a silane group attached to a benzenesulfinyl and undecyl chain. This compound is known for its unique structural properties, which include a combination of aromatic and aliphatic characteristics. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)undecylsilane typically involves the reaction of an appropriate silane precursor with a benzenesulfinyl compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include trimethylchlorosilane and benzenesulfinyl chloride, which react under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of 3-(Benzenesulfinyl)undecylsilane may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)undecylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the silane group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted silanes, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzenesulfinyl)undecylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)undecylsilane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in its action include the formation of sulfoxides and sulfones, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfinyl)undecylsilane
  • 3-(Benzenesulfonyl)undecylsilane)
  • 3-(Benzenesulfinyl)decylsilane)

Uniqueness

3-(Benzenesulfinyl)undecylsilane is unique due to its specific combination of a benzenesulfinyl group with an undecyl chain and a trimethylsilane group. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

89373-07-9

Molecular Formula

C20H36OSSi

Molecular Weight

352.7 g/mol

IUPAC Name

3-(benzenesulfinyl)undecyl-trimethylsilane

InChI

InChI=1S/C20H36OSSi/c1-5-6-7-8-9-11-16-20(17-18-23(2,3)4)22(21)19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3

InChI Key

LOWKZLIPYZNHJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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